Morpholine, 4-(4-bromo-3-methoxyphenyl)-
Description
4-(4-Bromo-3-methoxyphenyl)morpholine (CAS 1394291-37-2) is a morpholine derivative characterized by a six-membered heterocyclic morpholine ring attached to a substituted phenyl group. The phenyl ring is functionalized with a bromine atom at the para-position and a methoxy group at the meta-position (Figure 1). This substitution pattern confers distinct electronic and steric properties:
- Bromine enhances electrophilic reactivity, making the compound suitable for cross-coupling reactions in synthetic chemistry .
- Methoxy improves solubility in polar solvents and modulates electronic effects through resonance donation .
- The morpholine ring contributes to metabolic stability and bioavailability, a hallmark of morpholine-containing pharmaceuticals .
Properties
CAS No. |
221360-89-0 |
|---|---|
Molecular Formula |
C11H14BrNO2 |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
4-(4-bromo-3-methoxyphenyl)morpholine |
InChI |
InChI=1S/C11H14BrNO2/c1-14-11-8-9(2-3-10(11)12)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3 |
InChI Key |
XCUWWGSBEROVAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(4-bromo-3-methoxyphenyl)- typically involves the reaction of 4-bromo-3-methoxyaniline with morpholine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of Morpholine, 4-(4-bromo-3-methoxyphenyl)- may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors may be employed to enhance production rates and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(4-bromo-3-methoxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include amines or other reduced forms of the original compound.
Scientific Research Applications
Morpholine, 4-(4-bromo-3-methoxyphenyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Morpholine, 4-(4-bromo-3-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The morpholine ring provides structural stability and enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares 4-(4-bromo-3-methoxyphenyl)morpholine with key analogs, highlighting substituent-driven differences:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in 4-(4-CF₃-phenyl)morpholine increases stability but reduces solubility compared to the bromo-methoxy analog .
- Sulfur vs. Oxygen: Thiomorpholine derivatives (e.g., 4-nitrophenylthiomorpholine) exhibit higher lipophilicity and distinct solid-state packing due to weaker hydrogen bonding (C–H∙∙∙O vs. S∙∙∙O interactions) .
- Halogen Positioning: In VPC-14449, bromine at the 2,4-positions of imidazole is critical for DNA-binding activity; incorrect positioning (e.g., 4,5-dibromo) disrupts target engagement .
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